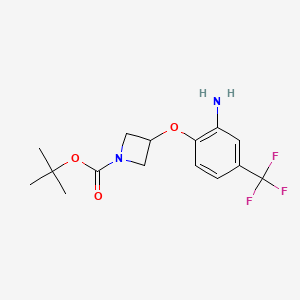
tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, an azetidine ring, and a trifluoromethyl-substituted phenoxy group. Its unique structure imparts distinct chemical and physical properties, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with the azetidine intermediate.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents under specific conditions.
Protection and Deprotection Steps: tert-Butyl groups are commonly used as protecting groups during synthesis to prevent unwanted side reactions. These groups are later removed under mild conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate, with investigations into its therapeutic properties and drug development applications.
Industry: The compound is utilized in the development of advanced materials and agrochemicals, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. The azetidine ring and phenoxy group contribute to its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
tert-Butyl 3-(2-amino-4-(trifluoromethyl)phenoxy)azetidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound shares the trifluoromethyl-substituted phenyl group but differs in the presence of a piperazine ring instead of an azetidine ring.
tert-Butyl 3-aminoazetidine-1-carboxylate: This compound lacks the phenoxy and trifluoromethyl groups, making it less complex and potentially less versatile in certain applications.
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound contains an oxo group instead of the amino and phenoxy groups, leading to different chemical reactivity and applications.
Propiedades
Fórmula molecular |
C15H19F3N2O3 |
|---|---|
Peso molecular |
332.32 g/mol |
Nombre IUPAC |
tert-butyl 3-[2-amino-4-(trifluoromethyl)phenoxy]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19F3N2O3/c1-14(2,3)23-13(21)20-7-10(8-20)22-12-5-4-9(6-11(12)19)15(16,17)18/h4-6,10H,7-8,19H2,1-3H3 |
Clave InChI |
WAYYSHBVZXZBID-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


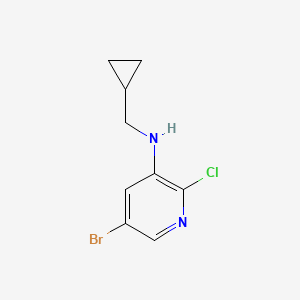
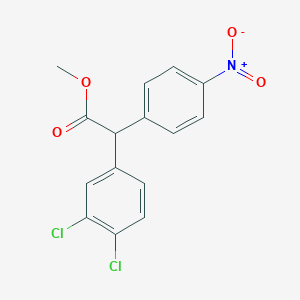
![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)
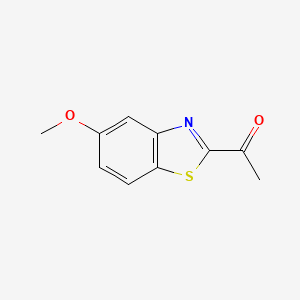

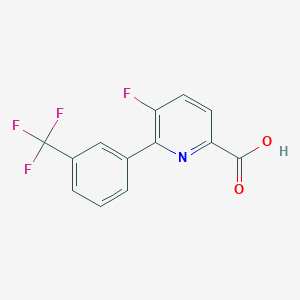
![5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B12083105.png)
![1-Oxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12083108.png)

![1-(4,6-Dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)nonan-1-one](/img/structure/B12083121.png)

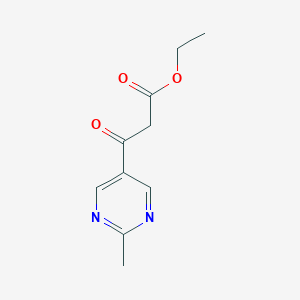
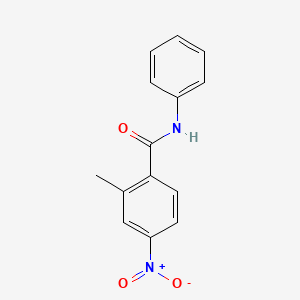
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)
